molecular formula C13H16BrF2N3O B4376531 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE

Cat. No.: B4376531
M. Wt: 348.19 g/mol
InChI Key: BPOYJZXQNQBYRN-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a difluoromethyl group, and a pyrrolidinyl group attached to the pyrazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE typically involves multi-step organic reactions. The starting materials and reagents may include brominated cyclopropyl derivatives, difluoromethyl precursors, and pyrazole intermediates. Common synthetic routes may involve:

    Bromination: Introduction of the bromine atom to the cyclopropyl derivative.

    Cyclization: Formation of the pyrazole ring through cyclization reactions.

    Substitution: Introduction of the difluoromethyl and pyrrolidinyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions may be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other groups can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may be investigated for its interactions with specific biological targets.

Medicine

Medicinal chemistry research may focus on the potential therapeutic applications of this compound. Pyrazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE would depend on its specific biological target. Generally, pyrazole derivatives may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(difluoromethyl)benzyl alcohol
  • 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole
  • 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole

Uniqueness

The uniqueness of 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF2N3O/c14-10-11(13(15)16)17-19(12(10)8-3-4-8)7-9(20)18-5-1-2-6-18/h8,13H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOYJZXQNQBYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=C(C(=N2)C(F)F)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 6
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE

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